molecular formula C9H10N2O3S B13351412 2-Amino-2-oxoethyl 2-(methylthio)nicotinate

2-Amino-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13351412
M. Wt: 226.25 g/mol
InChI Key: ZZFPISMERCDYKX-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an amino group, an oxo group, and a methylthio group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 2-(methylthio)nicotinic acid with ethyl chloroformate in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted nicotinates depending on the reagents used.

Scientific Research Applications

2-Amino-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-oxoethyl nicotinate: Lacks the methylthio group, which may affect its reactivity and biological activity.

    2-(Methylthio)nicotinic acid: Lacks the amino-oxoethyl group, which may influence its solubility and interaction with biological targets.

    Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinic acid moiety.

Uniqueness

2-Amino-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the amino-oxoethyl and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C9H10N2O3S/c1-15-8-6(3-2-4-11-8)9(13)14-5-7(10)12/h2-4H,5H2,1H3,(H2,10,12)

InChI Key

ZZFPISMERCDYKX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N

Origin of Product

United States

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